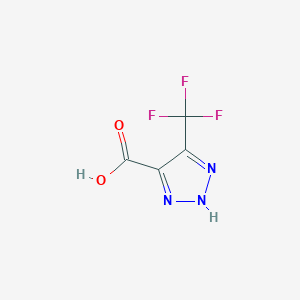

5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N3O2/c5-4(6,7)2-1(3(11)12)8-10-9-2/h(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDUCYMVMGREMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862112-25-2 | |

| Record name | 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Biological Applications

The compound has demonstrated diverse biological activities, making it a valuable candidate in pharmacological research.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of a trifluoromethyl group has been shown to enhance this activity due to increased interaction with microbial membranes. For instance:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | E. coli | 32 µg/mL |

| Triazole B | S. aureus | 16 µg/mL |

| 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | C. albicans | 8 µg/mL |

This demonstrates its potential as a new antimicrobial agent .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In murine models, administration resulted in a significant reduction in paw edema compared to control groups .

Anticancer Activity

Initial studies suggest that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The mechanisms involve modulation of apoptotic pathways and inhibition of cell proliferation:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| PC-3 | 15.0 | Inhibition of cell cycle progression |

These findings highlight its potential role in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various triazole derivatives, including this compound against several pathogens. The results indicated that this compound exhibited superior activity against Candida albicans compared to other tested derivatives .

- Anti-inflammatory Effects : In a controlled experiment on murine models, the administration of the compound led to a marked decrease in inflammation markers and symptoms associated with induced paw edema, suggesting its therapeutic potential in inflammatory diseases .

- Cancer Cell Studies : Investigations into the anticancer effects showed that treatment with this compound led to significant apoptosis in MCF-7 cells, with associated changes in cell cycle dynamics observed through flow cytometry analysis .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Biological Activity

5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, known for its diverse biological activities. This compound features a trifluoromethyl group that significantly influences its pharmacological properties. The following sections detail its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

- Molecular Formula : CHFNO

- Molecular Weight : 271.199 g/mol

- CAS Number : 499771-21-0

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. Studies have shown that this compound exhibits significant activity against various bacterial strains. The mechanism typically involves the inhibition of essential enzymes in microbial metabolism.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Activity

Research indicates that this compound has selective cytotoxic effects on cancer cell lines. For instance, in vitro studies demonstrated that it can induce apoptosis in Jurkat T-cells by disrupting mitochondrial membrane potential and causing DNA fragmentation.

- Cell Lines Tested : Jurkat T-cells, HeLa cells

- Mechanism : Induction of apoptosis via mitochondrial disruption and DNA damage.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Jurkat T-cells | 10 | Apoptosis induction |

| HeLa cells | 15 | Cell cycle arrest at G1 phase |

Other Biological Activities

The compound also shows promise in other therapeutic areas:

- Antiviral Activity : Exhibits inhibitory effects against certain viruses by targeting viral replication mechanisms.

- Antileishmanial Activity : Demonstrated effectiveness in inhibiting the growth of Leishmania species in preclinical models.

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry evaluated the anticancer potential of various triazole derivatives, including this compound. The results indicated that this compound had a comparable efficacy to established chemotherapeutics like doxorubicin in inhibiting cell proliferation.

Case Study 2: Antimicrobial Screening

In a multi-center study assessing the antimicrobial properties of triazole compounds, this compound was found to be effective against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the recommended synthetic methodologies for preparing 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically leverages click chemistry principles, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct the triazole core. The trifluoromethyl group is introduced via fluorinated building blocks (e.g., trifluoromethyl-substituted alkynes or azides). Post-cyclization functionalization, such as hydrolysis of ester intermediates, yields the carboxylic acid moiety. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for optimizing yield and purity .

Q. How can X-ray crystallography be utilized to confirm the structural integrity of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., ethanol/water mixtures). SHELX software (e.g., SHELXL) is used for refinement, with parameters like R-factor (<0.06) and data-to-parameter ratio (>15) ensuring accuracy. The trifluoromethyl group’s orientation and hydrogen-bonding interactions (e.g., carboxylic acid dimerization) are key validation targets .

Q. What in vitro assays are suitable for evaluating its anticancer activity?

Standard assays include:

- Cell viability assays : MTT or SRB tests on NCI-H522 (lung), MCF-7 (breast), and HT-29 (colon) cancer lines.

- Enzyme inhibition : c-Met kinase inhibition measured via ADP-Glo™ assays.

- Apoptosis markers : Caspase-3/7 activation and Annexin V staining.

Dose-response curves (IC₅₀ values) and growth percentage (GP) metrics (e.g., GP = 62–70% for NCI-H522) quantify potency .

Q. How can solubility challenges be addressed during formulation for biological testing?

Strategies include:

- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO to avoid cytotoxicity).

- Salt formation : Sodium or potassium salts enhance aqueous solubility.

- Nanoformulation : Liposomal encapsulation or PEGylation improves bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity in this triazole series?

Structure-Activity Relationship (SAR) studies reveal:

- Trifluoromethyl position : Retention at C5 maximizes c-Met inhibition (ΔpIC₅₀ = 1.2 vs. C4 analogs).

- Aryl substituents : Electron-withdrawing groups (e.g., 4-Cl on phenyl) enhance antiproliferative activity (e.g., GP = 68.09% vs. 62.25% for tetrahydrobenzothiazole derivatives).

- Carboxylic acid bioisosteres : Amide or ester derivatives reduce potency, emphasizing the acid’s role in target binding .

Q. What strategies resolve contradictions in biological data across different cell lines?

- Mechanistic profiling : Compare gene expression (RNA-seq) or proteomic signatures between sensitive (NCI-H522) and resistant (UO-31) lines.

- Off-target screening : Use kinome-wide panels to identify non-c-Met targets (e.g., EGFR or VEGFR2).

- Metabolic stability assays : Liver microsome studies differentiate compound degradation rates, which may explain variability .

Q. How can pharmacokinetic properties be optimized for in vivo efficacy?

- Prodrug design : Ester prodrugs (e.g., ethyl esters) improve oral absorption, with hydrolysis in plasma releasing the active acid.

- CYP450 inhibition assays : Identify metabolic hotspots (e.g., trifluoromethyl oxidation) to guide deuteration or fluorination for enhanced half-life.

- Tissue distribution studies : Radiolabeled analogs (³H or ¹⁴C) track biodistribution, prioritizing organs with high target density .

Q. What computational methods validate its selectivity for cancer cells over healthy cells?

- Molecular docking : Simulate binding to c-Met (PDB: 3LQ8) vs. off-targets (e.g., hepatocyte growth factor receptor).

- Toxicity prediction : QSAR models (e.g., ProTox-II) predict hepatotoxicity and cardiotoxicity risks.

- CRISPR screens : Genome-wide knockout libraries identify synthetic lethal interactions in cancer-specific pathways .

Q. How do crystallographic and spectroscopic data correlate with solution-phase behavior?

- Dynamic NMR : Assess rotational barriers of the trifluoromethyl group in DMSO-d₆ to confirm rigidity observed in SCXRD.

- IR spectroscopy : Carboxylic acid O-H stretches (2500–3000 cm⁻¹) and triazole C-N vibrations (1500–1600 cm⁻¹) validate hydrogen-bonding networks.

- DFT calculations : Compare optimized gas-phase geometries with crystal structures to identify solvent-induced conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.